molecular formula C15H18F2N4O4S B7009400 N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide

Cat. No.: B7009400
M. Wt: 388.4 g/mol
InChI Key: PITYOSQKWJKIKJ-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, a sulfonyl group, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O4S/c1-25-15(6-4-9(5-7-15)13(16)17)14(22)20-26(23,24)10-2-3-11-12(8-10)19-21-18-11/h2-3,8-9,13H,4-7H2,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYOSQKWJKIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)C(=O)NS(=O)(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of Benzotriazole Sulfonyl Chloride: The synthesis begins with the preparation of benzotriazole sulfonyl chloride by reacting benzotriazole with chlorosulfonic acid under controlled conditions.

    Cyclohexane Derivative Preparation:

    Coupling Reaction: The final step is the coupling of the benzotriazole sulfonyl chloride with the cyclohexane derivative in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with nucleophilic sites in biomolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
  • N-[2-(3-Acetylamino-phenyl)-2H-benzotriazol-5-yl]-benzamide

Uniqueness

N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide stands out due to the presence of the difluoromethyl group, which imparts unique chemical stability and reactivity. Additionally, the combination of benzotriazole and sulfonyl groups provides a versatile platform for various chemical modifications and applications.

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